molecular formula C23H17BF4O B1243144 2,4,6-Triphenylpyrylium tetrafluoroborate CAS No. 448-61-3

2,4,6-Triphenylpyrylium tetrafluoroborate

Cat. No.: B1243144
CAS No.: 448-61-3
M. Wt: 396.2 g/mol
InChI Key: VQYPWMWEJGDSTF-UHFFFAOYSA-N
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Description

2,4,6-Triphenylpyrylium tetrafluoroborate is an organic compound with the molecular formula C23H17BF4O. It is a yellow crystalline powder known for its role as a sensitizer in photochemical reactions. This compound is often used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

2,4,6-Triphenylpyrylium tetrafluoroborate plays a significant role in biochemical reactions as a sensitizer. It is used to carry out the photooxidation of catechol, a process that involves the interaction of the compound with light to produce reactive oxygen species . These reactive oxygen species can then interact with various biomolecules, including enzymes and proteins, leading to oxidative modifications. The compound has also been used in the preparation of N-alkylpyridinium photosensitizers by reacting with different amines . These interactions highlight the compound’s ability to participate in complex biochemical reactions and its potential as a tool for studying oxidative processes.

Cellular Effects

This compound influences various cellular processes through its role as a photosensitizer. When exposed to light, the compound generates reactive oxygen species that can affect cell signaling pathways, gene expression, and cellular metabolism . The oxidative stress induced by these reactive oxygen species can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation. Studies have shown that the compound can be used to study the effects of oxidative stress on different cell types, providing valuable insights into the mechanisms underlying cellular responses to oxidative damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to generate reactive oxygen species upon exposure to light . These reactive oxygen species can interact with various biomolecules, leading to oxidative modifications. The compound can bind to enzymes and proteins, resulting in enzyme inhibition or activation. Additionally, the oxidative stress induced by the compound can lead to changes in gene expression, further influencing cellular function. The ability of this compound to modulate biochemical and cellular processes through oxidative mechanisms makes it a valuable tool for studying the effects of oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as light exposure and temperature. Long-term studies have shown that the compound can induce sustained oxidative stress in cells, leading to long-term changes in cellular function. These temporal effects highlight the importance of carefully controlling experimental conditions when using the compound in biochemical and cellular studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound can induce mild oxidative stress, leading to subtle changes in cellular function. At higher doses, the compound can cause significant oxidative damage, resulting in toxic or adverse effects. Studies have shown that there is a threshold dose above which the compound’s effects become more pronounced, highlighting the importance of dose optimization in experimental studies. Additionally, high doses of the compound can lead to systemic toxicity, emphasizing the need for careful consideration of dosage when using the compound in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and reactive oxygen species production . The compound interacts with enzymes and cofactors involved in these pathways, leading to the generation of reactive oxygen species. These reactive oxygen species can then participate in various biochemical reactions, including the oxidation of biomolecules. The compound’s ability to modulate metabolic flux and metabolite levels makes it a valuable tool for studying the effects of oxidative stress on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins The compound can accumulate in specific cellular compartments, influencing its localization and activity Studies have shown that the compound can be taken up by cells through endocytosis and distributed to various organelles, including the mitochondria and lysosomes

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects For example, the compound can localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function Additionally, the compound can be targeted to the lysosomes, where it can influence lysosomal activity

Preparation Methods

2,4,6-Triphenylpyrylium tetrafluoroborate can be synthesized through a one-step reaction involving benzaldehyde and acetophenone. Under nitrogen protection, a mixture of acetophenone (24.0g, 0.2mol), benzaldehyde (10.6g, 0.1mol), and boron trifluoride etherate (3.0mL) is heated to 100°C for 2 hours. After cooling to room temperature, the mixture is treated with diethyl ether to precipitate the product, which is then filtered and washed with diethyl ether to obtain yellow crystals with a yield of 65% .

Chemical Reactions Analysis

2,4,6-Triphenylpyrylium tetrafluoroborate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include light for photochemical reactions and various amines for substitution reactions. Major products formed from these reactions include N-alkylpyridinium salts and oxidized catechol derivatives .

Comparison with Similar Compounds

2,4,6-Triphenylpyrylium tetrafluoroborate can be compared with other pyrylium salts such as:

  • 2,4,6-Trimethylpyrylium tetrafluoroborate
  • 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
  • 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate

These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and applications. This compound is unique due to its specific photochemical properties and its ability to act as a sensitizer in various reactions .

Properties

IUPAC Name

2,4,6-triphenylpyrylium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17O.BF4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYPWMWEJGDSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196303
Record name Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448-61-3
Record name 2,4,6-Triphenylpyrylium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triphenylpyrylium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2,4,6-Triphenylpyrylium tetrafluoroborate primarily interacts with organic molecules through photoinduced electron transfer (PET) processes. [, , , , , , , , ] This involves the excitation of TPP+ by light, followed by electron transfer from the target molecule to the excited TPP+, generating a radical cation of the target molecule and a radical of TPP+. [] This process initiates a cascade of reactions, leading to various transformations depending on the target molecule and reaction conditions. For instance, TPP+ can sensitize the oxygenation of cycloalkenes to allylic hydroperoxides. []

A: In the photooxidation of aryl-substituted cycloheptatrienes, the radical cation generated by electron transfer to excited TPP+ undergoes deprotonation, and the resulting cycloheptatrienyl radical dimerizes to form bitropyl. []

A: The molecular formula is C23H17BF4O, and the molecular weight is 396.21 g/mol. [, ]

A: While specific spectroscopic data isn't detailed in the provided abstracts, researchers commonly employ techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and NMR spectroscopy to characterize TPP+ BF4-. [, ] For example, UV-Vis spectroscopy helps analyze the absorption characteristics of TPP+ BF4- and monitor its reactions. [] Fluorescence spectroscopy is useful in studying the excited state behavior of TPP+ BF4- and its quenching by electron donors. [] NMR spectroscopy is vital in confirming the structure of TPP+ BF4- and analyzing the products formed in its reactions. []

A: The efficiency of 2,4,6-triphenylpyrylium salts in photosensitized reactions is influenced by the counterion. [] While specific examples weren't detailed in the provided abstracts, this suggests that the choice of counterion can impact the reactivity and selectivity of TPP+ salts in various applications.

A: this compound serves as a photocatalyst in diverse organic reactions. It can catalyze the Diels-Alder reaction of N-arylimines with various dienophiles under visible light irradiation, providing access to structurally diverse furoquinolines, pyranoquinolines, and tetrahydroquinolines. [, ] Additionally, it facilitates the synthesis of selenocyanate-containing heterocycles through a visible-light-induced radical-cascade selenocyanation/cyclization of various substrates. []

A: this compound can mediate the C-C bond cleavage of aralkyl ketones and aldehydes via photoinduced electron transfer. [] The excited state of TPP+ accepts an electron from the carbonyl compound, generating a radical cation that undergoes C-C bond cleavage to yield various products.

A: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations help investigate the interactions between TPP+ and carbon nanotubes, revealing insights into their binding energies and electronic properties. [] Additionally, DFT calculations are employed to study the charge and spin density distributions of radical cations, both free and complexed with BF4-, providing insights into the reactivity of these species. [] Theoretical studies combined with experimental results shed light on the sp2-like nature of the sulfur atom in sulfoxide cation radicals, explaining their facile photoracemization in the presence of TPP+. []

A: Introducing substituents on the phenyl rings of this compound significantly impacts its photophysical properties, particularly its excitation energy. For example, replacing the phenyl groups with β-naphthyl groups leads to a substantial decrease in excitation energies, suggesting potential applications in solar energy collection. []

A: While specific regulations are not detailed in the abstracts, it's crucial to handle this compound with caution as reports suggest potential mutagenic activity. [] Researchers should prioritize safety measures, including wearing appropriate personal protective equipment like gloves and safety glasses, to minimize direct contact and potential risks.

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